molecular formula C9H16O B061582 4-Ethylcyclohexane-1-carbaldehyde CAS No. 167545-47-3

4-Ethylcyclohexane-1-carbaldehyde

Cat. No.: B061582
CAS No.: 167545-47-3
M. Wt: 140.22 g/mol
InChI Key: GJRARBLKMCCJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H16O. It is a cyclohexane derivative with an ethyl group at the 4-position and an aldehyde group at the 1-position. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-ethylcyclohexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation .

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of 4-ethylbenzaldehyde. This process involves the use of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed:

Scientific Research Applications

4-Ethylcyclohexane-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethylcyclohexane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

4-Ethylcyclohexane-1-carbaldehyde can be compared with other cyclohexane derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which influence its reactivity and applications in various fields.

Properties

IUPAC Name

4-ethylcyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-8-3-5-9(7-10)6-4-8/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRARBLKMCCJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610813
Record name 4-Ethylcyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167545-47-3
Record name 4-Ethylcyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.